molecular formula C9H17ClN2O B3366059 N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride CAS No. 1311317-36-8

N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride

Cat. No.: B3366059
CAS No.: 1311317-36-8
M. Wt: 204.70
InChI Key: CVHZNTLBWCZMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride is a chemical compound with the molecular formula C9H17ClN2O and a molecular weight of 204.7 g/mol . This compound is characterized by the presence of a cyclobutane ring, which is a four-membered carbon ring, and an amide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable dienes and dienophiles.

    Introduction of the amine group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Formation of the amide bond: This step involves the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, to form the amide bond.

    Conversion to hydrochloride salt: The final step involves the treatment of the amide compound with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its ring size and resulting properties.

Properties

IUPAC Name

N-(3-aminocyclobutyl)cyclobutanecarboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c10-7-4-8(5-7)11-9(12)6-2-1-3-6;/h6-8H,1-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHZNTLBWCZMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-36-8
Record name Cyclobutanecarboxamide, N-(3-aminocyclobutyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311317-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(3-aminocyclobutyl)cyclobutanecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.